molecular formula C6BF15 B15412498 Difluoro(tridecafluorohexyl)borane CAS No. 329009-01-0

Difluoro(tridecafluorohexyl)borane

Cat. No.: B15412498
CAS No.: 329009-01-0
M. Wt: 367.85 g/mol
InChI Key: HWYKNSRMIKVTDH-UHFFFAOYSA-N
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Description

Difluoro(tridecafluorohexyl)borane is a sophisticated organoboron reagent that integrates a highly fluorinated hexyl chain with a reactive borane difluoride center. This unique structure makes it a valuable compound for exploring advanced fluorination chemistry and developing novel fluorinated scaffolds in medicinal and materials chemistry. The electron-withdrawing nature of the extensive fluorine atoms can significantly alter the compound's lipophilicity, metabolic stability, and binding affinity, which is a critical strategy in modern drug discovery for improving the pharmacokinetic properties of lead compounds . The borane difluoride moiety is of particular interest for designing new molecular probes. While research on related diaroyl(methanato)boron difluoride compounds has demonstrated their utility as efficient, tunable, medium-sensitive fluorescent probes with significant two-photon absorption cross-sections, this reagent offers a platform for creating novel materials with unique optical properties . Its primary research applications include serving as a key synthetic intermediate for the development of new fluorinated chemical entities, use in materials science for creating specialized fluoropolymers or surface-active agents, and acting as a precursor for complex ligands in catalysis. This product is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

CAS No.

329009-01-0

Molecular Formula

C6BF15

Molecular Weight

367.85 g/mol

IUPAC Name

difluoro(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)borane

InChI

InChI=1S/C6BF15/c8-1(9,3(12,13)5(16,17)7(21)22)2(10,11)4(14,15)6(18,19)20

InChI Key

HWYKNSRMIKVTDH-UHFFFAOYSA-N

Canonical SMILES

B(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Key Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Lewis Acidity Stability Applications References
This compound C6F13BF2 ~375 (estimated) Tridecafluorohexyl High High Catalysis, Fluoropolymer synthesis
Pentafluoroethyl-difluoroborane BF7Si2 199.97 Pentafluorodisilanyl Moderate Moderate Specialty synthesis
Boron Trifluoride-THF Complex BF3•C4H8O 139.92 Tetrahydrofuran Moderate High (adduct) Lewis acid catalyst
Dibromo(phenyl)borane C6H5BBr2 247.72 Phenyl, Bromine High Low (hydrolyzes) Organic synthesis intermediates

Q & A

Q. What analytical techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodological Answer : Multinuclear NMR spectroscopy (¹¹B, ¹⁹F) is essential. For ¹⁹F NMR, chemical shifts are solvent-dependent; aprotic coordinating solvents (e.g., THF) induce downfield shifts due to boron coordination, while non-coordinating solvents (e.g., CDCl₃) yield upfield signals. Cross-validation with computational tools (e.g., oB97XD/aug-cc-pvdz level DFT) is recommended to resolve ambiguities in peak assignments .

Advanced Research Questions

Q. How can computational tools resolve discrepancies in 19F NMR chemical shifts of this compound observed in coordinating vs. non-coordinating solvents?

  • Methodological Answer : Discrepancies arise from solvent-induced changes in boron coordination (3- vs. 4-coordinate states). Computational workflows should include conformational sampling (e.g., rotamer sets) and implicit solvent models to account for dielectric effects. For example, in THF, explicit modeling of weak dispersion interactions between boron and solvent oxygen improves shift predictions. Avoid truncated conformer subsets, as they increase error margins by up to 10 ppm .

Q. What methodologies are recommended to assess the Lewis acidity of this compound in catalytic applications?

  • Methodological Answer : Competitive titration experiments using pyridine derivatives (e.g., 2,6-lutidine) in THF can quantify Lewis acidity via ¹¹B NMR. The fluorinated alkyl group’s electron-withdrawing effect enhances boron’s electrophilicity, shifting ¹¹B signals upfield upon adduct formation. Complementary computational analysis (e.g., Natural Bond Orbital theory) quantifies charge transfer and validates experimental trends .

Q. How do the electronic effects of the tridecafluorohexyl group influence the reactivity of this compound compared to less fluorinated analogs?

  • Methodological Answer : The perfluoroalkyl group’s strong electron-withdrawing nature increases boron’s electrophilicity, enhancing reactivity in Lewis acid-catalyzed reactions (e.g., Diels-Alder). Comparative studies with phenyl- or alkyl-substituted analogs should use kinetic profiling (e.g., reaction calorimetry) and Hammett substituent constants (σₚ values for -C₆F₁₃). Fluorine’s inductive effect also reduces steric accessibility, necessitating steric maps (e.g., %VBur analysis) .

Q. What experimental strategies mitigate decomposition pathways of this compound under catalytic conditions?

  • Methodological Answer : Stabilization strategies include:
  • Encapsulation in MOFs : Loading into UiO-66-NH₂ frameworks via borane-amine adduct formation reduces hydrolysis. Monitor stability via solid-state ¹¹B NMR (peaks at δ 17–22 ppm indicate intact B–N bonds).
  • Ionic liquid media : Ionic liquids (e.g., [BMIM]Cl) suppress borane dissociation by stabilizing intermediates like polyaminoborane. Use in situ FTIR to track B–H bond retention .

Q. How can intermolecular interactions of this compound be systematically studied to optimize its role in supramolecular assemblies?

  • Methodological Answer : X-ray absorption fine structure (XAFS) analysis at the boron K-edge reveals coordination geometry in solution. Pair distribution function (PDF) analysis of neutron scattering data quantifies short-range order in amorphous phases. For computational modeling, symmetry-adapted perturbation theory (SAPT) dissects dispersion and electrostatic contributions in adducts .

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